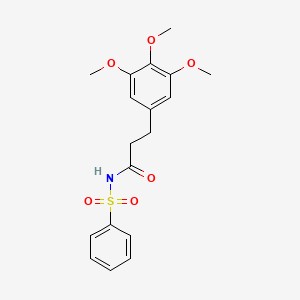![molecular formula C13H26OSi B14289856 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one CAS No. 120943-75-1](/img/structure/B14289856.png)
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a pent-2-en-1-one backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is often carried out in solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.
Reduction: LiAlH₄, NaBH₄ in tetrahydrofuran (THF).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Free alcohols.
Aplicaciones Científicas De Investigación
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism by which 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one exerts its effects involves the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The stability of the silyl ether is due to the strong Si-O bond and the bulky tert-butyl group, which prevents hydrolysis under neutral or basic conditions .
Comparación Con Compuestos Similares
Trimethylsilyl ethers: Less stable compared to tert-butyl(dimethyl)silyl ethers.
Tert-butyldiphenylsilyl ethers: More sterically hindered and stable than tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: Similar stability but bulkier than tert-butyl(dimethyl)silyl ethers.
Uniqueness: 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is unique due to its optimal balance of stability and ease of removal. It provides sufficient steric protection while being removable under mild conditions, making it highly valuable in complex organic syntheses .
Propiedades
Número CAS |
120943-75-1 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one |
InChI |
InChI=1S/C13H26OSi/c1-12(2,3)10-9-11(14)15(7,8)13(4,5)6/h9-10H,1-8H3 |
Clave InChI |
ZRPCVHZKTYJFKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=CC(=O)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)
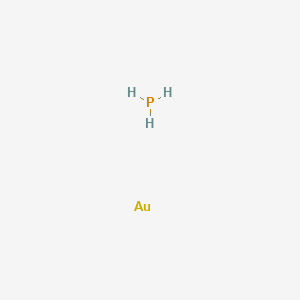

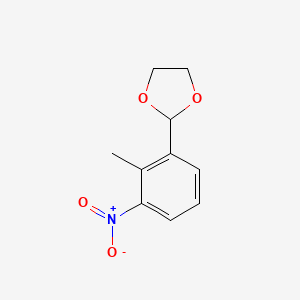
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
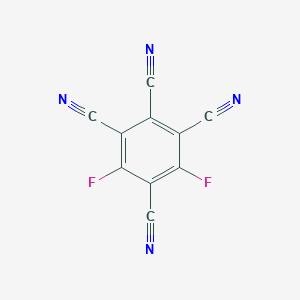
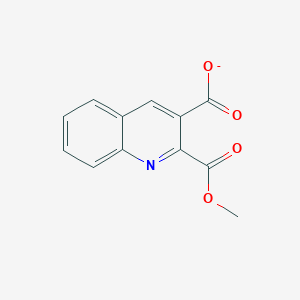
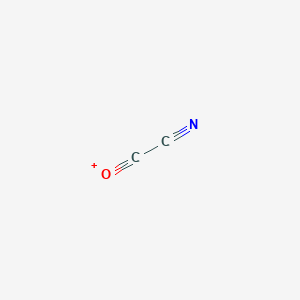
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)

